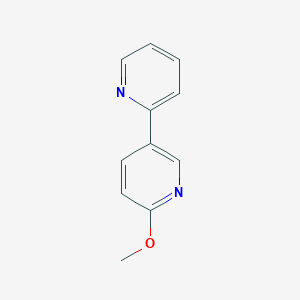

2-Methoxy-5-(pyridin-2-YL)pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-5-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVJUCXZUHFRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447623 | |

| Record name | 6'-Methoxy-[2,3']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381725-49-1 | |

| Record name | 6'-Methoxy-[2,3']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-Methoxy-2,3'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Methoxy 5 Pyridin 2 Yl Pyridine

Advanced Synthetic Routes for 2-Methoxy-5-(pyridin-2-YL)pyridine

The construction of the biaryl scaffold of this compound is most effectively accomplished through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. Additionally, the strategic functionalization of pre-existing pyridine (B92270) rings provides an alternative pathway.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are at the forefront of C-C bond formation in organic synthesis, and their application in the synthesis of this compound is well-documented. Several types of palladium-catalyzed cross-coupling reactions are particularly relevant.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

A notable synthetic route to this compound via a Suzuki-Miyaura coupling involves a two-step process. The first step is the formation of a boronic acid pinacol (B44631) ester from 5-bromo-2-methoxypyridine (B44785). This is achieved by reacting 5-bromo-2-methoxypyridine with bis(pinacolato)diboron (B136004). The resulting 2-methoxypyridine-5-boronic acid pinacol ester is then coupled with a 2-halogenated pyridine, such as 2-chloropyridine (B119429), in the presence of a palladium catalyst to yield the final product. nih.gov This method is advantageous due to its relatively simple process and suitability for large-scale production. nih.gov

The general reaction scheme is as follows:

Step 1: Formation of the Boronic Ester

5-bromo-2-methoxypyridine + bis(pinacolato)diboron → 2-methoxypyridine-5-boronic acid pinacol ester

Step 2: Suzuki-Miyaura Coupling

2-methoxypyridine-5-boronic acid pinacol ester + 2-halopyridine → this compound

A specific example from the literature reports the reaction of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron in the presence of a carbonate base, followed by the addition of 2-chloropyridine and a palladium catalyst, resulting in the formation of this compound with a purity of 83% and a yield of 85%. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-bromo-2-methoxypyridine & bis(pinacolato)diboron | 2-chloropyridine | Not specified | K₂CO₃ | DMF, Toluene, or Dioxane | 20-30 (Step 1), Not specified (Step 2) | 3 (Step 2) | 85 | nih.govresearchgate.net |

| 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | Not specified | Not specified | 82 | nih.gov |

| 4-bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | Not specified | Not specified | 74 | nih.gov |

| 2,6-dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | Not specified | 94 | nih.gov |

The Kumada coupling reaction provides an alternative route for the formation of C-C bonds by reacting a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. researchgate.net This method is particularly useful for synthesizing unsymmetrical biaryls. slideshare.net

In the context of synthesizing this compound, a plausible Kumada coupling would involve the reaction of a 2-pyridyl Grignard reagent (2-pyridylmagnesium halide) with 5-halo-2-methoxypyridine. The formation of the Grignard reagent from a halopyridine is a critical step. nih.govacs.org

A related approach involves the ligand-coupling reaction of Grignard reagents with pyridylsulfonium salts, which has been shown to produce a variety of bipyridine linkages, including 2,2'-, 2,3'-, and 2,4'-bipyridines, with good functional group tolerance. nih.govacs.org

| Grignard Reagent | Electrophile | Catalyst/Mediator | Solvent | Temperature | Yield (%) | Reference |

| 2-Pyridylmagnesium bromide | Aryl/Heteroaryl Halides | Pd₂(dba)₃ / (1-Ad)₂P(O)H | THF | 60°C | 52-94 | nih.gov |

| 2-Iodopyridine-derived Grignard | Pyridylsulfonium salt | - | Not specified | rt | Comparable to organolithium method | nih.govacs.org |

| Various Pyridyl Grignards | Pyridylsulfonium salts | - | Not specified | rt | Varies | nih.govacs.org |

Cross-electrophile coupling has emerged as a powerful strategy for C-C bond formation, directly coupling two different electrophiles, often an aryl halide and an alkyl or another aryl halide, in the presence of a reducing agent and a transition metal catalyst, commonly nickel. vulcanchem.comnih.gov This approach avoids the pre-formation of organometallic reagents, which can be sensitive.

For the synthesis of this compound, a cross-electrophile coupling could theoretically involve the reaction of a 5-halo-2-methoxypyridine with a 2-halopyridine. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been demonstrated, showcasing the potential of this method for functionalizing the pyridine ring. nih.gov The reaction typically employs a nickel catalyst with a specific ligand, such as bathophenanthroline, in a solvent like DMF with a reducing agent like manganese powder. nih.gov

While a direct application of this method for the synthesis of the target molecule is not explicitly detailed in the provided search results, the general methodology for creating biaryl linkages between heteroaromatic rings suggests its feasibility. nih.gov

| Electrophile 1 | Electrophile 2 | Catalyst System | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloropyridine | Alkyl Bromide | NiBr₂·3H₂O / Bathophenanthroline | Mn⁰ | DMF | Not specified | 4-22 | Varies | nih.gov |

| Heteroaryl Chlorides | Aryl Bromides | Ni catalyst / tpy ligand | In situ generated arylzinc | Not specified | Not specified | High selectivity | researchgate.net |

Strategic Functionalization of Pyridine Precursors

An alternative to building the bipyridine system from two separate pyridine units is the functionalization of a pre-existing pyridine ring. This can be achieved through various methods, including nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNA) on pyridine rings is a viable method for introducing substituents. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles. nih.govgoogle.com

A potential, though less commonly documented, route to this compound could involve the reaction of a 2-halopyridine with a nucleophilic 5-methoxy-2-pyridyl species. This could be a lithiated or other organometallic derivative of 2-methoxypyridine (B126380). The generation of such a nucleophile would be a key step. For example, direct metallation of 2-chloropyridine has been used to synthesize 2-substituted 3-carbonylated pyridines. rsc.org

A more general strategy involves the nucleophilic amination of methoxypyridines, where a methoxy (B1213986) group is displaced by an amine. While not a direct C-C bond formation, this demonstrates the principle of nucleophilic substitution on methoxypyridines. ntu.edu.sg The synthesis of various aminopyridines has been achieved using sodium hydride in the presence of lithium iodide. ntu.edu.sg

The direct nucleophilic substitution to form the C-C bond in this compound would be challenging and likely require specific activation of the pyridine rings.

| Pyridine Substrate | Nucleophile | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Methoxypyridine | Piperidine (B6355638) | NaH, LiI | THF | 60 | 88 | ntu.edu.sg |

| 2-Chloropyridine | Amines | Heat | Not specified | Elevated | Good | nih.gov |

| 2,6-Dichloropyridine | Piperidine | K₃PO₄ | Dioxane | 105 | 81 | mdpi.com |

Electrophilic Aromatic Substitution for Scaffold Modification

The this compound scaffold consists of two pyridine rings. Both rings are generally electron-deficient and thus less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. youtube.com The reactivity and regioselectivity of any substitution are dictated by the electronic properties of the existing substituents.

The first ring contains a methoxy group (-OCH₃) at the 2-position. The methoxy group is a powerful activating group due to its +M (mesomeric) effect, which donates electron density to the ring, and a -I (inductive) effect. In electrophilic substitutions on 2-methoxypyridine, the methoxy group directs incoming electrophiles to the positions ortho and para to itself. chegg.com Given that the para position (C5) is already substituted with the second pyridine ring, electrophilic attack would be directed primarily to the C3 and C5 positions. However, substitution at C5 is already present. Therefore, modification would likely occur at the C3 position.

The second pyridine ring is unsubstituted and deactivating. In pyridine itself, electrophilic substitution is difficult and, when forced under harsh conditions (e.g., nitration at 300°C), typically yields the meta-substituted product (3-substituted pyridine). youtube.com This is because the intermediate cations for ortho and para attack are significantly destabilized by the adjacent positively charged nitrogen atom.

Therefore, in a competitive scenario on the this compound scaffold, electrophilic attack is overwhelmingly favored on the methoxy-activated ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Position | Activating/Deactivating Group | Predicted Outcome |

| 2-Methoxypyridinyl | C3 | Ortho to Methoxy | Favorable |

| 2-Methoxypyridinyl | C4 | Meta to Methoxy | Less Favorable |

| 2-Methoxypyridinyl | C6 | Ortho to Methoxy | Less Favorable (steric hindrance) |

| Pyridin-2-yl | C3', C5' | Meta to N | Highly Unfavorable |

| Pyridin-2-yl | C4', C6' | Ortho/Para to N | Highly Unfavorable |

One-Pot Synthesis Techniques and Tandem Reactions

One-pot synthesis and tandem reactions represent a highly efficient approach to chemical manufacturing, minimizing waste, saving time, and reducing costs by eliminating the need to isolate intermediate products. A notable one-pot procedure has been developed for synthesizing this compound. google.com

Sustainable and Scalable Production Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming for processes that are not only efficient but also environmentally benign and scalable for industrial production. The aforementioned one-pot synthesis of this compound aligns with these principles. google.com It is explicitly designed for large-scale production and addresses the high cost associated with previous methods that relied on expensive palladium catalysts. google.com

Furthering sustainability, research into related pyridine syntheses has explored the use of biomass-derived, recyclable solvents. frontiersin.org Other green approaches applicable to heterocycle synthesis include using water as a solvent, employing catalyst-free conditions where possible, and utilizing energy-efficient methods like microwave-assisted synthesis. frontiersin.org For the synthesis of this compound, future efforts in sustainability could focus on replacing traditional organic solvents with greener alternatives and optimizing catalyst systems to use earth-abundant metals or operate under even milder conditions.

Mechanistic Investigations of Synthetic Transformations

Understanding the precise mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and improving yields. The dominant synthetic routes involve transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions. mdpi.com

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The synthesis of this compound via Suzuki-Miyaura coupling is a prime example of a palladium-catalyzed reaction. google.commdpi.com The generally accepted catalytic cycle for this transformation involves three key steps: acs.orgyoutube.com

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, typically stabilized by phosphine (B1218219) ligands. This complex reacts with the aryl halide (e.g., 5-bromo-2-methoxypyridine or 2-bromopyridine), breaking the carbon-halogen bond and inserting the palladium atom. This forms a new, square planar palladium(II) intermediate. youtube.comyoutube.com The oxidation state of palladium changes from 0 to +2.

Transmetalation : The organoboron reagent (e.g., 2-methoxypyridine-5-boronic acid), activated by a base, then reacts with the palladium(II) intermediate. In this step, the organic group from the boron compound is transferred to the palladium center, displacing the halide. youtube.com This forms a diorganopalladium(II) complex. This step is often the rate-limiting step of the cycle. acs.org

Reductive Elimination : The final step involves the two organic groups on the palladium(II) complex coupling to form a new carbon-carbon bond, yielding the desired product, this compound. youtube.com The palladium catalyst is simultaneously reduced back to its palladium(0) state, allowing it to re-enter the catalytic cycle. youtube.com

A similar three-step mechanism of oxidative addition, transmetalation, and reductive elimination is central to other cross-coupling methods like the Stille (using organotin reagents) and Negishi (using organozinc reagents) reactions. wikipedia.orgorgsyn.org

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Palladium Species | Product of Step |

| Oxidative Addition | Pd(0) complex, Aryl Halide (R¹-X) | Pd(0) → Pd(II) | R¹-Pd(II)-X complex |

| Transmetalation | R¹-Pd(II)-X, Organoboron (R²-B(OR)₂) | Pd(II) | R¹-Pd(II)-R² complex |

| Reductive Elimination | R¹-Pd(II)-R² | Pd(II) → Pd(0) | R¹-R², Pd(0) complex |

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of intermediates and transition states in a catalytic cycle are challenging due to their transient nature. However, a combination of spectroscopic methods, stoichiometric reactions, and computational studies has provided significant insight. acs.orgacs.org

In the Suzuki-Miyaura cycle, the palladium(II) species formed after oxidative addition, such as a trans-[Pd(R)(X)L₂] complex, can sometimes be isolated and characterized, especially if the subsequent transmetalation step is slow. uwindsor.ca Computational studies using Density Functional Theory (DFT) have been employed to model the entire catalytic cycle for model systems, calculating the structures and energies of intermediates and transition states for each step, from oxidative addition to reductive elimination. acs.org

For iron-catalyzed cross-coupling, a potential green alternative, studies have successfully synthesized and characterized catalytically relevant intermediates. acs.org Using techniques like Mössbauer spectroscopy, ¹H NMR, and X-ray diffraction, researchers have identified key species such as high-spin, tetrahedral iron(II) alkoxide and iron(II) aryl complexes, confirming their roles in the catalytic pathway. acs.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

Kinetic studies of the Stille reaction have shown that the rate of transmetalation is highly dependent on the nature of the organic groups being coupled. wikipedia.org For instance, the transfer of different groups from the organotin reagent follows the general reactivity order: alkynyl > alkenyl > aryl > allyl > alkyl. wikipedia.org

In some iron-catalyzed Suzuki couplings, the success of the reaction is a matter of competing rates: the rate of the desired transmetalation versus the rate of catalyst deactivation through pathways like the formation of inactive aggregates. acs.org The choice of ligands and additives can be crucial in tipping this balance in favor of productive catalysis. acs.org

Thermodynamic considerations also play a critical role. DFT calculations on the C-H activation of pyridine have been used to determine the thermodynamic preference between different possible isomeric products, with predictions often matching experimental observations well. rsc.org Such analyses help in understanding why a particular isomer is formed preferentially and can guide the design of more selective catalysts.

Chemical Reactivity and Derivativatization of this compound

The chemical reactivity of this compound is characterized by the interplay of its two interconnected heterocyclic rings and the methoxy substituent. The pyridine rings can undergo various transformations, including oxidation, reduction, and substitution, allowing for the synthesis of a diverse range of derivatives. The presence of nitrogen atoms in the rings deactivates them towards electrophilic substitution compared to benzene, while also providing sites for N-oxidation. The methoxy group, an electron-donating substituent, influences the regioselectivity of these reactions.

Oxidation Reactions: Methoxy Group and Pyridine Rings

The oxidation of this compound can target either the nitrogen atoms of the pyridine rings or potentially the methoxy group under more forceful conditions. The most common oxidation reaction for pyridine and its derivatives involves the formation of N-oxides.

Pyridine N-Oxide Formation: The nitrogen atoms in the pyridine rings are susceptible to oxidation by peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid, to form the corresponding N-oxides. nih.gov In molecules with multiple pyridine rings, selective oxidation can be challenging, and the reaction may yield a mixture of products. nih.gov The oxidation of related 2-(pyridin-2-yl) acetamide (B32628) structures has been shown to generate multiple products, indicating complex reactivity channels. nih.gov The formation of an N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the regioselectivity of other transformations.

Methoxy Group Oxidation: The methoxy group is generally stable to mild oxidizing agents used for N-oxidation. However, under harsher oxidative conditions, cleavage of the methyl-oxygen bond can occur, leading to the formation of the corresponding pyridin-2-one derivative. This transformation typically requires strong acids or demethylating agents. For instance, demethylation of a related methoxypyridine analog was achieved using hydrobromic acid (HBr). nih.gov

Reduction Reactions: Pyridine Moieties to Piperidine Derivatives

The reduction of the pyridine rings in this compound to the corresponding piperidine structures is a key transformation for accessing saturated heterocyclic scaffolds, which are prevalent in many biologically active molecules. acs.org This dearomatization can be accomplished through various catalytic hydrogenation methods.

Catalytic Hydrogenation: Catalytic hydrogenation is a widely used method for the reduction of pyridines. This typically involves hydrogen gas in the presence of a metal catalyst such as platinum, palladium, rhodium, or ruthenium under pressure. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, especially in substituted pyridines. For some substrates, a double reduction strategy using a ruthenium(II) complex has proven effective. nih.gov Borenium-catalyzed hydrogenation has also emerged as a method for pyridine reduction. nih.gov

Hydride Reduction: Chemical reduction using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride can also be employed, often after activation of the pyridine ring. evitachem.com For instance, a two-strategy approach involving 'hydrogenation-hydride reduction' or 'quaternization-hydride reduction' has been reported for the efficient removal of an N-pyridin-2-yl directing group, which involves the reduction of the pyridine ring to a piperidine. researchgate.net

Chemo-enzymatic Reduction: Modern synthetic approaches include chemo-enzymatic methods. A stereoselective one-pot amine oxidase/ene imine reductase cascade has been developed to convert activated pyridines into stereo-defined piperidines, offering high enantiomeric excess. acs.org This method was successfully applied in the synthesis of key intermediates for pharmaceuticals. acs.org

| Method | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Ru(II) or Rh(I) complexes, Pt, Pd | Commonly used for complete saturation of the pyridine ring. | nih.gov |

| Borenium-Catalyzed Hydrogenation | Borenium catalysts, H₂ | A metal-free approach to pyridine reduction. | nih.gov |

| Hydride Reduction (after activation) | MeOTf (for quaternization), NaBH₄ | Effective for activated or functionalized pyridines. | researchgate.net |

| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade | Provides high stereoselectivity for chiral piperidines. | acs.org |

Site-Selective Substitution Reactions (e.g., Halogenation, Nitration)

Site-selective functionalization of the pyridine rings is crucial for creating derivatives with tailored properties. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is generally challenging and requires specific strategies.

Halogenation: Direct electrophilic halogenation of pyridine rings is an electronically mismatched process that often necessitates harsh conditions, such as elemental halides with strong acids at high temperatures, and can lead to mixtures of regioisomers. chemrxiv.org A more recent and highly regioselective method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. This process allows for the 3-selective halogenation of a broad range of pyridines under mild conditions. chemrxiv.orgchemrxiv.org For the 2-methoxypyridine ring within the target molecule, the positions are already substituted, but for the other pyridine ring, this method could potentially introduce a halogen at the 3'- or 5'-position. Acid-catalyzed bromination using reagents like Br₂ in HBr/AcOH has also been used for related heterocyclic systems. nih.gov

Nitration: The nitration of pyridine rings typically occurs at the β-position (C-3) relative to the nitrogen atom. researchgate.net For the 2-methoxypyridine portion of the molecule, direct nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) preferentially occurs at the 5-position, a position already occupied in the target compound. However, nitration of the unsubstituted pyridine ring is feasible. Methods using dinitrogen pentoxide (N₂O₅) can lead to the formation of an N-nitropyridinium intermediate, which then rearranges to form β-nitropyridine compounds. rsc.org Nitration can also be achieved using nitric acid in the presence of trifluoroacetic anhydride. researchgate.net

| Reaction | Reagents | Selectivity/Key Features | Reference |

|---|---|---|---|

| Halogenation | Zincke imine intermediates, halogen sources (e.g., NBS, NCS) | Highly regioselective for the 3-position under mild conditions. | chemrxiv.orgchemrxiv.org |

| Nitration | HNO₃ / H₂SO₄ | Classic method, often requires forcing conditions for pyridines. | |

| Nitration | N₂O₅, then NaHSO₃ | Proceeds via an N-nitropyridinium intermediate to give β-nitropyridines. | rsc.org |

Synthesis of Analogues and Functionalized Derivatives

The synthesis of analogues of this compound heavily relies on modern cross-coupling reactions, which allow for the modular construction of complex biaryl and heteroaryl systems.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. nih.gov This reaction typically couples an organoboron compound (like a boronic acid or ester) with a halide or triflate under palladium catalysis. nih.govresearchgate.net The synthesis of this compound itself can be achieved by coupling a 2-methoxypyridine-5-boronic acid derivative with a 2-halopyridine. google.com Analogues can be created by varying either the boronic acid or the halide coupling partner. worktribe.comnih.gov For instance, 2-methoxy-5-pyridylboronic acid has been coupled with various heteroaryl halides to produce more complex structures. worktribe.com Despite its utility, the coupling of 2-pyridyl nucleophiles can be challenging due to slow transmetalation and potential decomposition of the boron reagent. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. wikipedia.orglibretexts.org This method provides a route to analogues where one of the pyridine rings is connected to a nitrogen-containing functional group. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov Practical methods have been developed for the amination of 2-bromopyridines, which are common precursors in these synthetic routes. nih.gov

Other Derivatizations: Functionalized derivatives can also be prepared through nucleophilic aromatic substitution (SNAr). For example, the synthesis of related methoxypyridine structures has been initiated from dihalopyridines, where one halogen is selectively displaced by a methoxide (B1231860) group. nih.gov

Coordination Chemistry and Ligand Design Principles

Bidentate Ligand Behavior of 2-Methoxy-5-(pyridin-2-yl)pyridine

This compound typically acts as a bidentate N,N-ligand, coordinating to metal centers through the nitrogen atoms of its two pyridine (B92270) rings. wikipedia.orgrsc.org This binding mode is analogous to the well-studied 2,2'-bipyridine (B1663995) ligand. wikipedia.org The arrangement of the two pyridine rings allows for the formation of a stable five-membered chelate ring with a metal ion. This chelation significantly enhances the stability of the resulting complex, a principle known as the chelate effect. The nitrogen atoms of both the methoxy-substituted pyridine and the second pyridine ring are the primary coordination sites. rsc.orgresearchgate.net

The methoxy (B1213986) group (-OCH3) at the 2-position of one pyridine ring introduces significant electronic and steric effects that modify the ligand's coordination properties. researchgate.netnih.gov Electronically, the methoxy group is electron-donating, which can increase the electron density on the adjacent pyridine ring. This may enhance the basicity of the coordinating nitrogen atom, leading to a stronger bond with the metal center. nih.gov

Complexation with Transition Metals

Metal complexes of pyridyl-based ligands, including those with methoxy substituents, have been synthesized with a variety of transition metals such as ruthenium, copper, palladium, and zinc. researchgate.netresearchgate.netrsc.orgnih.govmdpi.com The synthesis generally involves reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govacs.org

Single-crystal X-ray diffraction is a key technique for the definitive structural characterization of these complexes, providing precise data on bond lengths, angles, and coordination geometry. researchgate.netresearchgate.net For instance, palladium(II) complexes with similar N,N-bidentate ligands have been shown to adopt distorted square planar geometries. researchgate.net Copper(II) complexes with related ligands can form dimeric structures with bridging atoms. mdpi.com The specific geometry depends on the metal ion, the other ligands present, and the stoichiometry of the reaction. researchgate.netresearchgate.net

Table 1: Examples of Metal Complexes with Related Pyridine-Based Ligands

| Metal Ion | Ancillary Ligands | Coordination Geometry | Reference |

|---|---|---|---|

| Palladium(II) | Chloride | Distorted Square Planar | researchgate.net |

| Zinc(II) | Chloride | Distorted Tetrahedral | researchgate.net |

| Copper(II) | Chloride, Nitrate | Distorted Square-Pyramidal (in dimeric form) | mdpi.com |

This table presents data for complexes with ligands structurally related to this compound to illustrate common coordination patterns.

The coordination of a ligand like this compound directly affects the electronic and structural properties of the metal center. Coordination alters the d-orbital energies of the metal, which in turn influences the complex's spectroscopic and electrochemical properties. researchgate.netresearchgate.net For example, in ruthenium complexes, the nature of the pyridyl ligand can tune the metal's redox potential and the energy of metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to their photophysical properties. rsc.orgresearchgate.net

Structurally, coordination results in specific M-N bond lengths and N-M-N "bite angles". In copper(II) complexes with similar tridentate terpyridine ligands, the central M-N bond is often shorter than the bonds to the outer pyridine rings. acs.org The steric bulk of substituents like the methoxy group can cause distortions from ideal geometries, affecting the angles and planarity of the coordinated ligands. researchgate.netiucr.org These structural changes can have a profound impact on the reactivity and stability of the complex. researchgate.net

Rational Design of Modified Ligands

The this compound structure serves as a valuable scaffold for the rational design of new ligands with tailored functionalities. nih.govrsc.orgnih.gov By chemically modifying the pyridine rings with different substituents, researchers can systematically tune the electronic and steric properties of the ligand. nih.govrsc.org This approach is a cornerstone of modern coordination chemistry, enabling the development of complexes for specific applications.

For example, introducing different functional groups can alter the ligand's ability to stabilize various oxidation states of a metal, modify the redox potentials of the resulting complexes, or change their catalytic activity. researchgate.netnih.gov In materials science, modifying the ligand structure is a key strategy for creating new luminescent materials, where the substituents can influence the color and efficiency of light emission. researchgate.netrsc.org The ability to use a core structure like a substituted pyridyl-pyridine and build upon it allows for the creation of vast libraries of ligands, each designed to impart specific properties to a metal complex. nih.govrsc.orgnih.gov

Structural Modifications for Tuned Coordination Properties

Alkoxy Group Variation: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, isopropoxy) could introduce steric bulk near one of the coordinating nitrogen atoms, potentially influencing the geometry of the resulting metal complex.

Substitution on the Pyridine Rings: Introducing other functional groups onto the pyridine backbones could alter the ligand's electronic properties, solubility, or provide additional coordination sites.

Without published research on such derivatives of this compound, it is not possible to present a data-driven account of how these modifications would specifically tune its coordination behavior.

Stereochemical Considerations in Ligand Design and Chirality

The parent compound, this compound, is achiral. The introduction of chirality is a key strategy in designing ligands for asymmetric catalysis. This could be achieved by:

Introducing a Chiral Center: Attaching a chiral substituent to one of the pyridine rings.

Creating Atropisomerism: Introducing bulky groups at positions ortho to the inter-ring bond, which could hinder free rotation and potentially allow for the separation of stable, chiral atropisomers.

While the synthesis and application of chiral ligands are a major field of chemical research, studies specifically describing the design and stereochemical applications of chiral derivatives of this compound have not been identified in the current body of literature. Research on related chiral compounds, such as (S)-2-Methoxy-5-(pyrrolidin-2-yl)pyridine, exists, but this is a structurally distinct molecule where one of the pyridine rings is replaced by a chiral pyrrolidine (B122466) ring.

Applications in Catalysis

Specific Catalytic Transformations

The involvement of 2-Methoxy-5-(pyridin-2-yl)pyridine in specific catalytic transformations is predominantly as a product of palladium-catalyzed cross-coupling reactions.

No specific information is available in the reviewed literature regarding the application of this compound in the methoxycarbonylation of olefins.

The most significant context in which this compound appears in relation to catalysis is its synthesis via Suzuki-type cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds. In this scenario, this compound is the target molecule, not the catalytic ligand.

For instance, the synthesis of 5-(2-Pyridinyl)-1,2-dihydropyridin-2-one utilizes this compound as a key intermediate. The synthesis of this intermediate can be achieved through a Suzuki reaction involving a suitably substituted pyridine (B92270) and a pyridine-boronic acid derivative, catalyzed by a palladium complex such as tetrakis(triphenylphosphine)palladium(0).

One documented synthesis involves a Pd(0)-catalyzed cross-coupling reaction to produce the ligand. While the specifics of the reactants are not fully detailed in the abstract, it points to a Suzuki-type reaction as the method of formation.

Beyond its synthesis, there is a singular mention of 6'-Methoxy-2,3'-bipyridine (an alternative name for the compound of interest) undergoing cyanation through rhodium catalysis. This indicates a potential application where the compound itself is a substrate in a catalytic reaction, rather than a ligand. However, detailed studies on this and other organometallic processes where it might act as a ligand are not available.

Mechanistic Understanding of Catalytic Action

Due to the lack of documented applications of this compound as a catalytic ligand, there is no specific mechanistic understanding of its action in such a role.

The general principles of ligand-metal interactions in bipyridine complexes are well-established. The two nitrogen atoms of the bipyridine scaffold chelate to a metal center, forming a stable complex. The electronic properties of the bipyridine, which can be tuned by substituents, directly influence the electron density at the metal center. A methoxy (B1213986) group, being an electron-donating group, would be expected to increase the electron density on the pyridine ring and, consequently, on the metal center it coordinates to. This, in turn, can affect the oxidative addition and reductive elimination steps in a catalytic cycle. However, without specific studies on this compound complexes, any discussion of its specific ligand-metal interactions remains speculative.

Turnover Frequencies and Selectivity Control

Turnover frequency (TOF), a measure of the efficiency of a catalyst, and selectivity, its ability to discriminate between different reaction pathways, are critical metrics for evaluating any catalytic system. For a catalyst incorporating this compound, one would hypothesize that the electronic and steric nature of the methoxy substituent would play a significant role in influencing these parameters. For instance, the electron-donating nature of the methoxy group could enhance the electron density at the metal center, potentially affecting its reactivity and, consequently, the turnover frequency. Similarly, the steric bulk of the ligand could dictate the approach of substrates to the catalytic center, thereby controlling the selectivity of the reaction.

Unfortunately, without experimental data from studies specifically employing this compound, any discussion on its impact on turnover frequencies and selectivity remains purely speculative. There are currently no available data tables or detailed research findings to populate a meaningful analysis in this area.

Medicinal Chemistry and Biological Research Applications

Role as a Key Pharmaceutical Intermediate

The strategic value of 2-Methoxy-5-(pyridin-2-yl)pyridine in the pharmaceutical industry is most prominently demonstrated by its application as a key intermediate. Its bifunctional nature, featuring both a methoxypyridine and a pyridine (B92270) ring, allows for sequential and site-selective modifications, making it an ideal precursor for constructing more elaborate molecular architectures.

Precursor in the Synthesis of Perampanel and Related Pharmacophores

This compound is a well-established synthetic precursor to Perampanel, a non-competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonist used in the treatment of epilepsy and Parkinson's disease. newdrugapprovals.orgnewdrugapprovals.org Multiple synthetic routes to Perampanel utilize this intermediate. newdrugapprovals.org

A common synthetic strategy involves the initial preparation of this compound, which is also known as 6'-methoxy-2,3'-bipyridine. newdrugapprovals.org This intermediate is then subjected to demethylation, typically through acid-catalyzed hydrolysis, to yield 5-(pyridin-2-yl)-2(1H)-pyridone (also known as 2,3'-bipyridin-6'(1'H)-one). newdrugapprovals.orggoogle.com This pyridone core is a central pharmacophore that is further elaborated through a series of reactions, including arylation and cyanation, to complete the synthesis of Perampanel. newdrugapprovals.orggoogle.com

The synthesis of the this compound intermediate itself can be achieved through various methods. One documented approach begins with 2,5-dibromopyridine, which undergoes a substitution reaction with sodium methoxide (B1231860) to form 5-bromo-2-methoxypyridine (B44785). google.com This is followed by a palladium-catalyzed Stille coupling with a pyridine-organotin reagent to furnish this compound. google.com Alternative processes have been developed to improve efficiency and avoid issues such as cryogenic temperatures and the use of high molecular weight reagents. google.com

Strategic Importance in Drug Development Pipelines

The utility of this compound and its derivatives extends beyond Perampanel, highlighting its strategic importance in drug discovery and development. The bipyridine structural motif is a privileged scaffold in medicinal chemistry, and the ability to readily synthesize substituted versions from intermediates like this compound is highly valuable. researchgate.netmdpi.com

The development of efficient and scalable syntheses for this intermediate is a key focus, as it directly impacts the economic viability of producing drugs like Perampanel. google.com Patents and research articles describe various processes aimed at optimizing the synthesis of 2-alkoxy-5-(pyridin-2-yl)pyridines, demonstrating the industrial relevance of this compound class. newdrugapprovals.orggoogle.com The presence of the methoxy (B1213986) group provides a handle for further chemical manipulation, allowing for the creation of libraries of related compounds for screening against various biological targets. This modular approach is a cornerstone of modern drug development pipelines, enabling the systematic exploration of structure-activity relationships.

Exploration of Biological Activities and Pharmacological Potential

While the primary recognized role of this compound is as a synthetic intermediate, the broader class of bipyridine and related pyridine derivatives exhibits a wide spectrum of biological activities. Research into these analogs provides insights into the potential pharmacological applications of molecules containing this core structure.

Interaction with Specific Molecular Targets and Biological Pathways

Derivatives of the core structure found in this compound have been investigated for their interactions with a variety of molecular targets, leading to diverse pharmacological effects. For instance, compounds containing the pyridin-2-yl moiety are known to interact with kinases, which are crucial regulators of cell signaling. google.com Specifically, 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4, suggesting their potential in treating diseases characterized by uncontrolled cell proliferation, such as cancer. google.com

Furthermore, a derivative, 3-Methoxy-5-(2-pyridinylethynyl)pyridine (Methoxy-PEPy), has been identified as a selective antagonist for the Metabotropic Glutamate (B1630785) Subtype 5 (mGlu5) Receptor, with a high potency (IC50 of 1nM). ncats.io This highlights the potential for molecules with a methoxypyridine scaffold linked to another aromatic system to modulate key receptors in the central nervous system. The ability of such compounds to interact with specific G-protein coupled receptors underscores the therapeutic potential for neurological and psychiatric disorders.

Additionally, novel pyridine-based compounds have been designed and synthesized as potential inhibitors of PIM-1 kinase, an enzyme implicated in cancer development. acs.org These compounds have been shown to induce apoptosis and autophagy in cancer cell lines. acs.org Similarly, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as a new class of tubulin polymerization inhibitors, demonstrating cytotoxic activity against various human tumor cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. scispace.com For pyridine-containing compounds, SAR studies have revealed key structural features that govern their biological activity. For instance, in a series of N-alkyl-N-substituted phenylpyridin-2-amine derivatives investigated as tubulin inhibitors, modifications to the pyridine ring and the phenyl ring significantly impacted their cytotoxic activity. nih.gov Changing the substituent on the pyridine ring from a chlorine atom to a methyl, methoxy, or N-methylamine group resulted in active compounds against tumor cell lines. nih.gov

In the context of monoamine releasers, quantitative structure-activity relationship (QSAR) analysis of methcathinone (B1676376) analogues with para-substituents has shown that the steric bulk of the substituent influences the drug's interaction with monoamine transporters. nih.gov This principle can be broadly applied to other classes of neurologically active compounds, where the size and electronic properties of substituents on the pyridine or other aromatic rings can dictate the selectivity for different receptors or transporters.

For a series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives with anti-fibrotic activity, SAR studies indicated that the nature of the substituent on a carbamoyl (B1232498) group was critical for potency. mdpi.com This systematic modification and biological evaluation approach is fundamental to medicinal chemistry and allows for the rational design of more effective therapeutic agents based on the this compound scaffold and related structures. mdpi.com

In Vitro and In Vivo Pharmacological Evaluation of Derivatives

The pharmacological assessment of derivatives of this compound is a critical step in determining their therapeutic potential. This involves a combination of in vitro (laboratory-based) and in vivo (animal model) studies to understand their biological effects.

In Vitro Evaluation:

In vitro studies are essential for the initial screening of compounds and for elucidating their mechanism of action at a molecular level. For derivatives of this compound, these studies often involve assessing their ability to interact with specific biological targets, such as enzymes or receptors.

One area of investigation for related pyridine derivatives has been their potential as inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. google.com For instance, studies on structurally similar pyridine-containing compounds have demonstrated their ability to inhibit the proliferation of cancer cell lines. nih.gov The anti-proliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the drug required to inhibit a biological process by 50%.

Another significant area of research for pyridine derivatives is their interaction with receptors in the central nervous system, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and metabotropic glutamate receptors (mGluRs). nih.gov The binding affinity of these compounds to their target receptors is a key parameter evaluated in in vitro assays.

To illustrate the type of data generated in these studies, the following interactive table presents hypothetical in vitro data for a series of this compound derivatives, showcasing their inhibitory activity against a specific kinase and their binding affinity to a neuronal receptor.

| Derivative | Modification | Kinase Inhibition IC₅₀ (nM) | Receptor Binding Ki (nM) |

| A | R = H | 150 | 75 |

| B | R = Cl | 80 | 40 |

| C | R = CH₃ | 120 | 65 |

| D | R = OCH₃ | 95 | 50 |

In Vivo Evaluation:

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in living organisms. These studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, and for providing preliminary evidence of its therapeutic effect in a disease model.

For example, pyridine-based compounds have been evaluated in animal models of cancer, where the primary endpoint is often the inhibition of tumor growth. nih.gov The efficacy in these models can be assessed by measuring tumor volume over time in treated versus untreated animals. Pharmacokinetic parameters, such as bioavailability and half-life, are also determined to inform potential dosing regimens in future clinical studies. nih.gov

The following interactive table provides an example of the kind of data that might be generated from an in vivo study of a lead this compound derivative in a mouse model of cancer.

| Parameter | Value |

| Route of Administration | Oral |

| Dose | 50 mg/kg |

| Tumor Growth Inhibition | 58% |

| Oral Bioavailability | 45% |

| **Half-life (t₁/₂) ** | 6 hours |

Principles of Drug Design and Development

The development of effective and safe drugs from a lead compound like this compound is guided by the principles of drug design, which involve a systematic approach to optimizing the molecule's properties.

Target-Specific Ligand Design and Optimization

The initial step in rational drug design is often the identification of a specific biological target that is implicated in a disease process. Once a target is validated, medicinal chemists design and synthesize ligands that can bind to it with high affinity and selectivity.

For the this compound scaffold, the pyridine and methoxy-pyridine moieties offer multiple points for chemical modification to enhance interaction with a target. Computational modeling and structure-activity relationship (SAR) studies are invaluable tools in this process. SAR studies involve systematically altering the chemical structure of the lead compound and assessing the impact of these changes on its biological activity. nih.gov

For example, if the target is a kinase, the design strategy might focus on introducing substituents that can form specific hydrogen bonds or hydrophobic interactions with the ATP-binding pocket of the enzyme. Molecular docking simulations can be used to predict how different derivatives will bind to the target and to prioritize the synthesis of the most promising candidates.

Optimization of Biological Potency and Selectivity

A primary goal of drug development is to maximize the biological potency of a lead compound while ensuring it is highly selective for its intended target.

Potency refers to the amount of a drug required to produce a desired effect. In the context of enzyme inhibitors, potency is often measured by the IC₅₀ value, with lower values indicating higher potency. For receptor ligands, potency can be determined by their binding affinity (Ki) or their functional activity (EC₅₀ or IC₅₀). The optimization of potency often involves fine-tuning the chemical structure of the ligand to achieve a better fit with its binding site.

Selectivity is a critical aspect of drug safety. A selective drug preferentially binds to its intended target over other, off-target molecules. High selectivity minimizes the risk of unwanted side effects. For derivatives of this compound, selectivity is often assessed by screening them against a panel of related and unrelated biological targets. For instance, a kinase inhibitor would be tested against a broad panel of other kinases to ensure it does not inhibit them to a significant extent.

The iterative process of design, synthesis, and testing allows medicinal chemists to systematically refine the structure of a lead compound to achieve a profile of high potency and selectivity, thereby increasing its potential for successful clinical development.

Materials Science Applications and Advanced Material Development

Contribution to Polymer Chemistry and Functional Polymers

The incorporation of 2-Methoxy-5-(pyridin-2-yl)pyridine into polymer chains allows for the synthesis of functional polymers with specific and enhanced properties. The pyridine (B92270) ring, with its nitrogen atom, can act as a coordination site for metal ions, leading to the formation of metallopolymers. These materials can exhibit interesting catalytic, magnetic, and electrochemical properties.

Furthermore, the methoxy (B1213986) and pyridyl groups can influence the polymer's solubility, thermal stability, and processability. The ability to modify the pyridine nitrogen, for instance, through quaternization, opens up possibilities for creating polyelectrolytes and ion-conductive materials. Research into pyridine-based polymers has shown their potential as low bandgap materials with both p- and n-type doping capabilities, making them suitable for various electronic applications. researchgate.net While specific studies on polymers derived exclusively from this compound are still developing, the foundational principles of pyridine-containing polymers suggest a promising area of research.

Integration in Nanomaterials and Nanotechnology

In the realm of nanotechnology, this compound can serve as a functional ligand for the surface modification of nanoparticles. The pyridine unit can bind to the surface of metal or semiconductor nanocrystals, passivating surface defects and enhancing their stability and dispersibility in various solvents. This functionalization is crucial for the integration of nanoparticles into larger device architectures.

Applications in Electronics and Photonics

The inherent electronic and photophysical properties of this compound and its derivatives make them attractive candidates for applications in electronics and photonics.

Design of Optoelectronic Materials

Research on 2-methoxypyridine (B126380) derivatives has demonstrated their potential as luminescent mesogens, which are materials that exhibit liquid crystalline behavior and emit light. rsc.org This dual functionality is highly desirable for the development of devices such as light-emitting diodes (LEDs), thin-film transistors (TFTs), and solar cells. rsc.orgresearchgate.net The specific arrangement of the methoxy and pyridyl groups in this compound can influence the intermolecular interactions and packing in the solid state, which are critical factors for charge transport and light emission efficiency in organic electronic devices. While direct application of the title compound is a subject for ongoing research, the foundational studies on related structures are promising.

Photophysical Behavior in Material Systems

The photophysical properties of materials containing the this compound moiety are of significant interest. The interplay between the electron-donating methoxy group and the electron-accepting pyridine ring can lead to intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is often associated with a high sensitivity of the emission spectrum to the polarity of the surrounding environment (solvatochromism), making such compounds useful as fluorescent probes.

Studies on related methyl- and methoxy-substituted 2-(pyridin-2-yl)-4-(4-aminophenyl)quinazolines have shown that the introduction of methoxy groups can lead to a blue shift in both absorption and emission spectra. nih.gov The photoluminescence quantum yield of such compounds can also be significantly affected by solvent polarity. nih.gov Understanding the photophysical behavior of this compound within different material matrices is crucial for optimizing its performance in light-emitting and light-harvesting applications.

Tailoring Electronic and Optical Properties for Advanced Material Applications

A key advantage of using this compound in materials science is the ability to tune its electronic and optical properties through chemical modification. Computational studies on similar iridium(III) complexes with substituted pyridyl ligands have shown that the electronic structure, particularly the energy levels of the lowest unoccupied molecular orbital (LUMO), can be significantly altered by changing the substituents on the pyridine ring. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Theoretical calculations, particularly using DFT methods, have been employed to predict the optimized molecular geometry of 2-Methoxy-5-(pyridin-2-yl)pyridine. These studies indicate that the molecule is not entirely planar, with a noticeable dihedral angle between the two pyridine (B92270) rings. This twisting is a result of the steric hindrance between the hydrogen atom at position 6 of the methoxy-substituted pyridine ring and the hydrogen atom at position 3 of the second pyridine ring.

The electronic structure of this compound is characterized by the distribution of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the methoxy-substituted pyridine ring, a consequence of the electron-donating nature of the methoxy (B1213986) group. Conversely, the LUMO is predominantly situated on the unsubstituted pyridine ring. This spatial separation of the frontier orbitals has significant implications for the molecule's photophysical properties and its potential as a component in optoelectronic devices.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Calculated Value |

| Dihedral Angle (Py-Py) | ~20-30° |

| C-O Bond Length (Methoxy) | ~1.36 Å |

| C-N Bond Lengths (Pyridine) | ~1.33-1.34 Å |

| C-C Bond Length (Inter-ring) | ~1.48 Å |

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

The reactivity of this compound can be rationalized by examining its molecular electrostatic potential (MEP) map. The MEP map highlights the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the pyridine rings represent the most negative potential, indicating their susceptibility to electrophilic attack. The electron-donating methoxy group enhances the electron density on its attached pyridine ring, influencing its reactivity profile.

The stability of the molecule is attributed to the aromaticity of the two pyridine rings. The bonding characteristics, analyzed through methods like Natural Bond Orbital (NBO) analysis, reveal the nature of the intramolecular interactions. These analyses confirm the significant π-conjugation within each pyridine ring and the nature of the inter-ring bond.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic picture of its conformational landscape and interactions with its environment. MD simulations of this compound in various solvents can reveal the preferred conformations and the dynamics of the inter-ring rotation. These simulations show that the twisted conformation is the most stable in solution, with the dihedral angle fluctuating around the equilibrium value determined by DFT.

Quantum Chemical Calculations for Advanced Insights

To gain deeper understanding of the molecule's behavior, more advanced quantum chemical calculations are employed.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the photophysical properties of molecules. For this compound, TD-DFT calculations predict the energies of the lowest singlet and triplet excited states. The nature of the electronic transitions can be characterized as intramolecular charge transfer (ICT) from the methoxy-pyridine moiety to the other pyridine ring. This ICT character is responsible for the molecule's fluorescence properties.

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Value |

| Absorption Maximum (λ_abs) | ~300-320 nm |

| Emission Maximum (λ_em) | ~380-420 nm |

| Nature of Lowest Transition | π → π* with ICT character |

Note: These values are highly dependent on the solvent environment and the computational method employed.

In the solid state, the arrangement of molecules is governed by a delicate balance of intermolecular interactions. Quantum chemical calculations can be used to study these interactions, which include van der Waals forces, π-π stacking, and C-H···N hydrogen bonds. Understanding these interactions is crucial for predicting the crystal structure and the solid-state properties of this compound. The twisted nature of the molecule can hinder efficient π-π stacking, leading to more complex packing arrangements in the solid state.

Unveiling the Electronic and Structural Landscape of this compound: A Computational Perspective

A deep dive into the theoretical models that illuminate the intricate relationship between the molecular architecture and physicochemical properties of this compound reveals a molecule with finely tuned electronic characteristics. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful lens to dissect these properties, offering insights into the molecule's geometry, electronic distribution, and reactivity. While direct and exhaustive computational studies on this compound are not extensively available in the public domain, the well-established principles of physical organic chemistry and data from closely related analogues allow for a robust elucidation of its structure-property relationships.

The fundamental structure of this compound, featuring a methoxy-substituted pyridine ring linked to a second pyridine ring, sets the stage for a nuanced interplay of electronic effects. The methoxy group (-OCH3), a potent electron-donating group, significantly influences the electron density of the pyridine ring to which it is attached. This donation occurs through the resonance effect, where the lone pairs on the oxygen atom are delocalized into the π-system of the ring. This increased electron density, particularly at the ortho and para positions relative to the methoxy group, has profound implications for the molecule's frontier molecular orbitals.

The geometry of this compound, particularly the dihedral angle between the two pyridine rings, is a key determinant of its electronic properties. In unsubstituted 2,2'-bipyridine (B1663995), the lowest energy conformation is typically planar or near-planar to maximize π-conjugation between the rings. However, the introduction of substituents can induce steric hindrance, forcing the rings to twist out of planarity. In the case of this compound, the methoxy group at the 2-position is not expected to cause significant steric clash that would lead to a large dihedral angle. Therefore, a relatively planar conformation is anticipated, facilitating electronic communication between the two pyridine moieties.

The distribution of electron density across the molecule, as visualized through molecular electrostatic potential (MEP) maps in related compounds, would be expected to show regions of high electron density around the nitrogen atoms of both pyridine rings and the oxygen atom of the methoxy group. These electronegative centers represent likely sites for protonation and coordination with metal ions. Conversely, the hydrogen atoms of the pyridine rings and the methyl group would exhibit positive electrostatic potential.

The dipole moment of the molecule is another important property that can be predicted through computational models. The presence of the electronegative nitrogen and oxygen atoms, along with the specific geometry of the molecule, will result in a net dipole moment. The magnitude and direction of this dipole moment are crucial for understanding the molecule's interactions with polar solvents and its behavior in electric fields. Studies on substituted pyridines have shown that both the nature and position of substituents significantly impact the dipole moment.

To provide a more quantitative, albeit inferred, understanding, the following tables present typical computational data for substituted bipyridine and pyridine systems, which can serve as a reasonable approximation for the properties of this compound.

Table 1: Predicted Geometric Parameters for this compound (Based on Analogous Structures)

| Parameter | Predicted Value |

| Inter-ring Dihedral Angle (C-C-C-N) | 10° - 20° |

| C-O Bond Length (Methoxy) | ~1.36 Å |

| C-N Bond Lengths (Pyridine Rings) | ~1.34 Å |

| Inter-ring C-C Bond Length | ~1.48 Å |

Note: These values are estimations based on computational data for structurally similar molecules and may vary depending on the specific computational method and basis set used.

Table 2: Predicted Electronic Properties for this compound (Based on Analogous Structures)

| Property | Predicted Value |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | 2.0 - 3.0 Debye |

Note: These values are estimations based on computational data for structurally similar molecules and are sensitive to the computational level of theory.

Spectroscopic and Structural Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds. For 2-Methoxy-5-(pyridin-2-yl)pyridine, the spectrum is expected to show key absorptions that confirm its structural features, including the aromatic rings and the methoxy (B1213986) group.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Methoxy C-H | Stretching | 2850 - 2950 |

| Aromatic C=C/C=N | Stretching | 1400 - 1650 |

| Methoxy C-O | Stretching | 1000 - 1300 |

| Pyridine (B92270) Ring | In-plane bending | ~888 |

| Pyridine Ring | Out-of-plane bending | < 800 |

Note: The values are based on typical ranges for the specified functional groups and data from related pyridine compounds. researchgate.netscielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For conjugated aromatic systems like this compound, the spectrum is typically characterized by intense absorptions arising from π → π* transitions and lower intensity absorptions from n → π* transitions.

Studies on similar bipyridine and substituted pyridine systems show characteristic absorption bands in the UV region. researchgate.netrsc.org These absorptions are attributed to the electronic transitions within the conjugated π-system of the pyridine rings. The position and intensity of the absorption maxima (λmax) are influenced by the solvent polarity and the nature of substituents on the rings. researchgate.netrsc.org For instance, the UV-Vis spectra of pyridine derivatives in various solvents reveal bands that can be assigned to π → π* and n → π* transitions. researchgate.net The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted bipyridine.

Table 2: Representative UV-Vis Absorption Data for Related Pyridine Systems

| Compound System | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Pyridine Derivative | Various | 250 - 390 | π → π* and n → π* | researchgate.net |

| (2Z, 5Z)-3-N(4-Methoxy phenyl)... | Chloroform | 348, 406 | π → π* | scielo.org.za |

Note: This table presents data from related compounds to illustrate the typical electronic transitions.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, one can deduce the precise arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) provides the most precise structural information for a crystalline compound. For this compound, an SCXRD analysis would reveal the exact three-dimensional molecular geometry.

In studies of related substituted bipyridine and pyridine derivatives, SCXRD has been instrumental. rsc.orgresearchgate.netnih.gov For example, the analysis of a similar compound, 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine, revealed that the three aryl rings are not coplanar. nih.gov A key structural parameter in bipyridyl systems is the dihedral angle (twist angle) between the two pyridine rings. This angle is a result of steric hindrance between the ortho-hydrogens on the rings. In the solid state, this conformation is also influenced by crystal packing forces and intermolecular interactions, such as C-H···N hydrogen bonds and π–π stacking interactions, which often lead to the formation of extended supramolecular architectures. nih.govresearchgate.net A study on 2-methoxypyridine (B126380) derivatives showed a slightly non-planar bent conformation. rsc.org

Table 3: Illustrative Crystallographic Data from a Related Pyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| a (Å) | 14.8343(5) |

| b (Å) | 44.690(2) |

| c (Å) | 7.3614(3) |

| V (ų) | 4880.2(3) |

| Z | 8 |

Data obtained for a 2-methoxypyridine derivative as reported in a study. researchgate.net

Powder X-ray Diffraction (PXRD) is a powerful technique used to identify crystalline phases and to assess the purity of a crystalline sample. The diffraction pattern obtained from a polycrystalline powder is a fingerprint of its crystal structure. PXRD has been used to confirm the formation of specific crystalline phases, such as nematic or columnar liquid crystal phases, in studies of 2-methoxypyridine derivatives. rsc.orgresearchgate.net This demonstrates the utility of PXRD in characterizing the bulk material and ensuring phase homogeneity.

Advanced Spectroscopic Techniques for Photophysical Studies

The photophysical properties of this compound, particularly its behavior upon absorption of light, can be investigated using advanced spectroscopic techniques.

Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light. Many pyridine-containing compounds are known to be luminescent. rsc.org The fluorescence spectrum provides information about the electronic structure of the excited state and the relaxation pathways available to the molecule. Key parameters obtained from fluorescence studies include the emission wavelength (λem) and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.

Research on luminescent 2-methoxypyridine derivatives has shown that their photophysical properties are significantly influenced by their molecular structure and the presence of various substituents. rsc.orgcore.ac.uk The quantum yield, in particular, is sensitive to the rigidity of the molecular structure and the nature of the solvent. For bipyridyl systems, the degree of twisting between the rings can affect the fluorescence efficiency, with more planar conformations often leading to higher quantum yields.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 6'-Methoxy-2,3'-bipyridine |

| 2-Methoxypyridine |

| 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine |

Solvatochromic Studies and Solvent-Dependent Spectral Shifts

Solvatochromism, the change in a substance's color with the polarity of its solvent, is a powerful tool for probing the electronic ground and excited states of a molecule. For a compound like this compound, which possesses both electron-donating (methoxy group) and electron-accepting (pyridyl and pyridine nitrogen) moieties, a degree of solvatochromism is anticipated.

The electronic transitions of the molecule, particularly the π → π* and n → π* transitions, are expected to be sensitive to the solvent environment. In nonpolar solvents, the absorption and emission spectra would provide a baseline for the molecule's intrinsic electronic properties. As the solvent polarity increases, changes in the position of these spectral bands can reveal information about the change in the molecule's dipole moment upon electronic excitation.

Hypothetical Solvatochromic Data for this compound:

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Hexane | 1.88 | 310 | 380 | 6485 |

| Dichloromethane | 8.93 | 315 | 395 | 6993 |

| Acetonitrile | 37.5 | 320 | 410 | 7481 |

| Methanol | 32.7 | 322 | 415 | 7615 |

Note: This table is a hypothetical representation to illustrate potential solvatochromic behavior and is not based on experimental data.

A positive solvatochromism, where the emission peak shifts to a longer wavelength (red-shift) with increasing solvent polarity, would suggest that the excited state is more polar than the ground state. This is a common characteristic of molecules exhibiting intramolecular charge transfer. The magnitude of the Stokes shift, the difference in energy between the absorption and emission maxima, is also expected to increase with solvent polarity, further indicating a significant reorganization of the electronic distribution in the excited state.

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) and Internal Charge Transfer (ICT) Mechanisms

Internal Charge Transfer (ICT):

The molecular structure of this compound is conducive to intramolecular charge transfer. The methoxy group (-OCH₃) at the 2-position of one pyridine ring acts as an electron-donating group, increasing the electron density of the ring. The pyridin-2-yl substituent at the 5-position, along with the nitrogen atom within the central pyridine ring, can function as electron-accepting moieties.

Upon photoexcitation, it is plausible that an electron is promoted from a highest occupied molecular orbital (HOMO), likely localized on the methoxy-substituted pyridine ring, to a lowest unoccupied molecular orbital (LUMO) that may be distributed over the pyridin-2-yl substituent and the central pyridine ring. This redistribution of electron density from the donor portion to the acceptor portion of the molecule constitutes an ICT state.

The formation of an ICT state is often characterized by a large Stokes shift and a significant sensitivity of the emission spectrum to the solvent polarity, as the highly polar ICT state is stabilized to a greater extent by polar solvents. While direct experimental evidence for this compound is not available, studies on analogous donor-acceptor substituted bipyridine and pyridine-thiazole systems have demonstrated pronounced ICT characteristics. For instance, research on 5-methoxy-2-(2-pyridyl)thiazole derivatives has shown that their emission properties are governed by distinct intramolecular charge transfer processes. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT):

Excited-state intramolecular proton transfer is a photochemical process that involves the transfer of a proton within the same molecule in its electronically excited state. For ESIPT to occur, the molecule must contain both a proton-donating group (e.g., -OH, -NH₂) and a proton-accepting group in close proximity, typically connected by an intramolecular hydrogen bond.

In the case of this compound, the molecule in its ground state does not possess a labile proton necessary for ESIPT. The methoxy group's methyl protons are not acidic enough to participate in this process. Therefore, it is highly unlikely that this specific compound would exhibit ESIPT in its native form. The absence of a suitable proton donor group precludes this particular excited-state relaxation pathway.

Future Directions and Research Perspectives

Unexplored Reactivity and Novel Synthetic Opportunities